4-fluoro-2-pyridin-2-yl-1H-benzimidazole
Description
Overview of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry
Benzimidazole, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. This scaffold is of significant interest in chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with various biological systems. researchgate.netbenthamdirect.com The benzimidazole nucleus is considered a "privileged scaffold" because its derivatives have shown a wide array of applications, including in materials science and as complexing agents. tandfonline.com
The chemical nature of the benzimidazole ring system is notable for its amphoteric character, meaning it possesses both acidic and basic properties. The N-H proton of the imidazole moiety can be deprotonated, while the pyridinic nitrogen atom can be protonated. This dual character, along with the possibility of tautomerism in asymmetrically substituted benzimidazoles, contributes to its versatile binding capabilities. The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with numerous methods developed for creating substituted analogues, often starting from ortho-phenylenediamines. researchgate.netnih.gov
Significance of Fluorination in Benzimidazole Derivatives for Research
The incorporation of fluorine into organic molecules is a widely used strategy in modern chemical research, particularly in the design of functional molecules. nih.govmdpi.com Fluorine is the most electronegative element and has a relatively small atomic radius, allowing it to act as a bioisostere for a hydrogen atom. researchgate.netresearchgate.net Its introduction into a molecular scaffold like benzimidazole can profoundly alter the compound's physicochemical properties. mdpi.comdntb.gov.ua
Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the stability of a compound in biological systems. mdpi.comnih.gov
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect its permeability across membranes. mdpi.com
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby functional groups, making acidic groups more acidic and basic groups less basic. mdpi.com
Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein side chains, potentially enhancing the binding affinity of a molecule to its target. mdpi.com
These modifications are crucial in fine-tuning the properties of benzimidazole derivatives for specific research applications. nih.gov
Positioning 4-fluoro-2-pyridin-2-yl-1H-benzimidazole in the Context of Related Pyridinyl-Benzimidazoles
The compound this compound belongs to the broader class of pyridinyl-benzimidazoles, which are known for their potent chelating abilities with various metal ions. rsc.orgrsc.org The 2-(pyridin-2-yl)benzimidazole system acts as a versatile N,N-bidentate ligand, where the nitrogen atoms from both the pyridine (B92270) and imidazole rings can coordinate with a metal center. nih.gov
The specific placement of substituents on this core structure is critical. In this compound, the key features are:
The 2-pyridin-2-yl group: This establishes the fundamental chelating property of the molecule.
Compared to its non-fluorinated parent, 2-pyridin-2-yl-1H-benzimidazole, the 4-fluoro derivative is expected to have altered electronic and steric properties. researchgate.net The fluorine atom's electron-withdrawing effect could modulate the ligand's field strength and the stability of its potential metal complexes. Research into related fluorinated benzimidazoles has shown that the position of the fluorine atom can be critical for achieving desired molecular interactions. mdpi.com For instance, studies on other pyridinyl-benzimidazoles have explored their use in creating photoswitchable materials and coordination compounds with interesting magnetic properties. rsc.orgrsc.org The introduction of a fluorine atom at the 4-position provides a new avenue for tuning these characteristics.
Research Aims and Scope for Advanced Studies on this compound
The unique structural attributes of this compound suggest several promising directions for future research. Advanced studies could be structured to explore its potential in various domains of chemistry.
Potential Research Areas:
Coordination Chemistry: A primary focus would be to investigate its properties as a ligand. This includes the synthesis and characterization of its metal complexes (e.g., with iron, cobalt, copper, zinc), and studying their structural, electronic, and magnetic properties. The impact of the 4-fluoro substituent on the stability and reactivity of these complexes would be a key point of investigation. rsc.orgrsc.org
Materials Science: Given that related pyridinyl-benzimidazoles have been studied for photoisomerization, research could explore if this compound or its derivatives could serve as building blocks for new photochromic or light-responsive materials. rsc.org
Catalysis: The metal complexes of this ligand could be screened for catalytic activity in various organic transformations. The electronic tuning provided by the fluorine atom might enhance catalytic efficiency or selectivity.
Supramolecular Chemistry: The compound's structure is conducive to forming hydrogen bonds and π-π stacking interactions. nih.gov Studies could explore its self-assembly into more complex supramolecular architectures and its potential as a host molecule for specific guests.
The scope of these studies would involve a combination of synthetic chemistry, advanced spectroscopic analysis (NMR, UV-Vis, IR), X-ray crystallography, and computational modeling to fully elucidate the structure-property relationships of this intriguing molecule. researchgate.net
Data Table
Below are key physicochemical properties for this compound and its parent compounds for comparative analysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-pyridin-2-yl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOAUHOJMMOLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Fluoro 2 Pyridin 2 Yl 1h Benzimidazole and Its Analogues
Classical Condensation and Cyclization Approaches
The most traditional and widely utilized method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, followed by cyclization and aromatization. mdpi.comijrar.org
The direct synthesis of 4-fluoro-2-pyridin-2-yl-1H-benzimidazole is achieved through the condensation of 3-fluoro-1,2-phenylenediamine with pyridine-2-carbaldehyde . This reaction typically proceeds in two stages: an initial reaction forms a Schiff base intermediate, which then undergoes an intramolecular cyclodehydrogenation to yield the final benzimidazole (B57391) ring system.
The general reaction is a well-established pathway for creating benzimidazoles from various aldehydes and o-phenylenediamines. nih.govresearchgate.net The process often requires an oxidant to facilitate the final aromatization step, converting the intermediate benzimidazoline to the stable benzimidazole. Various reagents and conditions have been explored to promote this transformation efficiently.
The efficiency of the classical condensation method is highly dependent on the chosen reaction conditions, including the catalyst, solvent, and temperature. Research into the synthesis of analogous benzimidazoles provides a clear framework for optimizing the production of the target compound.
Catalysts are critical for enhancing the rate and yield of the condensation and cyclization. While some reactions proceed under harsh acidic conditions using reagents like polyphosphoric acid researchgate.net, milder and more selective catalysts have been developed. For instance, L-proline has been used as an effective organocatalyst in aqueous media, promoting the reaction under reflux conditions. ijrar.org Ammonium chloride has also proven to be an inexpensive and efficient catalyst for the condensation of o-phenylenediamine with various aldehydes in chloroform (B151607) at room temperature. nih.gov The choice of solvent also plays a significant role, with studies comparing solvents like methanol, acetonitrile, DMF, and chloroform to find the most suitable medium. nih.gov
The table below summarizes various catalytic systems and conditions that have been optimized for the synthesis of 2-substituted benzimidazoles, which are applicable to the target compound.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| L-proline (10 mol%) | Water | Reflux | Varies | Good to Excellent | ijrar.org |
| NH4Cl (4 mmol) | Chloroform | Room Temp. | 4 hours | 94 | nih.gov |
| MgO@DFNS | Ethanol | Room Temp. | 25 min | 98 | rsc.org |
| Acetic Acid | N/A | 100-110°C | 1 hour | Good | orientjchem.org |
| None (Thermal) | N/A | Varies | 24 hours | Varies | nih.gov |
Modern and Sustainable Synthetic Methodologies
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for benzimidazole synthesis. These modern approaches aim to reduce reaction times, minimize waste, and avoid harsh reagents.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.net For the synthesis of 2-aryl benzimidazoles, microwave irradiation dramatically reduces reaction times from hours or days to mere minutes, while often improving yields. sciforum.netorganic-chemistry.orgarkat-usa.org This technique can be performed with or without a solvent, further contributing to its "green" credentials. sciforum.netarkat-usa.org For example, the synthesis of 2-aryl-1-benzylbenzimidazoles was achieved in just 6 minutes under microwave irradiation, compared to much longer periods with conventional heating. arkat-usa.org The use of waste curd water as a catalytic solvent under microwave conditions represents a particularly innovative and eco-friendly approach. tandfonline.comtandfonline.com
The following table compares conventional heating with microwave-assisted methods for the synthesis of related benzimidazole derivatives.
| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |
| 2,3-diaryl-1,3-thiazolidin-4-ones | 24-48 hours | 12 minutes | 5-92% | 16-64% | arkat-usa.org |
| 2-aryl benzimidazoles | Several hours/days | Minutes | Lower | up to 50% increase | sciforum.netorganic-chemistry.org |
| 2-arylbenzimidazoles | N/A | 60°C | N/A | 82-96% | tandfonline.com |
Performing organic reactions in water is a primary goal of green chemistry. Methodologies for benzimidazole synthesis in aqueous media have been developed, often using a catalyst to facilitate the reaction of otherwise insoluble organic substrates. rsc.orgsamipubco.com β-cyclodextrin, for example, can act as a supramolecular catalyst, forming a complex with the aldehyde in water and promoting its reaction with the diamine at neutral pH. rsc.org Similarly, surfactants can form micelles in water that encapsulate the hydrophobic reactants, allowing the synthesis to proceed efficiently at ambient temperature. samipubco.com
Furthermore, transition-metal-free synthesis routes provide an alternative to methods that rely on potentially toxic and expensive metal catalysts. mdpi.com One such protocol involves the intramolecular N-arylation of amidines mediated by a strong base, like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. organic-chemistry.orgacs.org This approach tolerates a wide range of functional groups. Another metal-free method uses molecular iodine under basic conditions to promote the cyclization of imine intermediates formed from o-phenylenediamines and aldehydes. organic-chemistry.org
Regioselective Functionalization of the Benzimidazole and Pyridine (B92270) Moieties
The regioselective functionalization of this compound presents a unique set of challenges and opportunities. The molecule contains multiple potential reaction sites, including the two nitrogen atoms of the imidazole (B134444) ring and the various carbon atoms of both the benzofluoride and pyridine rings. Achieving selectivity in chemical transformations is therefore of paramount importance.
N-Functionalization Strategies at the Benzimidazole Ring
The benzimidazole core of this compound possesses two nitrogen atoms, N1 and N3. The N-H proton is readily deprotonated to form a nucleophilic anion, which can then be subjected to various electrophilic substitution reactions. The regioselectivity of these reactions is influenced by both electronic and steric factors.
N-Alkylation:
N-alkylation is a common strategy to introduce diverse substituents at the benzimidazole nitrogen. This is typically achieved by treating the parent benzimidazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation. A study on the functionalization of 2-(2-pyridyl)benzimidazole (B74506) has demonstrated a straightforward method for N-alkylation. mdpi.com In a specific example, the N-benzylation of 2-(pyridin-2-yl)-1H-benzimidazole was accomplished by reacting it with 4-fluorobenzyl bromide in the presence of potassium hydroxide in toluene. mdpi.com This reaction proceeds via deprotonation of the imidazole N-H, followed by nucleophilic attack on the benzyl (B1604629) bromide. This method is applicable to the synthesis of a wide range of N-alkylated derivatives of this compound.
General protocols for the N-alkylation of benzimidazoles often employ bases such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov These conditions facilitate the formation of the benzimidazolide (B1237168) anion, which then reacts with the alkylating agent. Microwave-assisted synthesis has also emerged as an efficient method for the N-alkylation of benzimidazoles, often leading to shorter reaction times and improved yields. nih.gov
| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-(Pyridin-2-yl)-1H-benzimidazole | 4-Fluorobenzyl bromide | KOH | Toluene | 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole | 80% | mdpi.com |
| 6-Nitro-1H-benzimidazole derivative | Substituted halides | K2CO3 | Not specified | N-substituted 6-nitro-1H-benzimidazole derivatives | Moderate to excellent | nih.gov |
N-Arylation:
The introduction of an aryl group at the nitrogen of the benzimidazole ring is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the formation of a C-N bond between the benzimidazole nitrogen and an aryl halide or a related electrophile. While specific examples for the N-arylation of this compound are not extensively reported, general methodologies for the N-arylation of benzimidazoles are well-established and can be applied to this system.
Directed Functionalization of the Pyridine Substituent
The pyridine ring in this compound is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic substitution. However, various strategies have been developed for the regioselective functionalization of pyridines.
Functionalization via Precursors:
One effective method to obtain functionalized pyridine derivatives is to synthesize the benzimidazole core using a pre-functionalized pyridine precursor. For instance, the synthesis of 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole has been reported. researchgate.net This approach involves the condensation of an o-phenylenediamine with a pyridine-2-carboxylic acid derivative that already bears the desired substituent at the 4-position of the pyridine ring. This strategy circumvents the challenges associated with the direct functionalization of the pyridine ring in the final compound.
| Starting Materials | Reaction Type | Product | Reference |
|---|---|---|---|
| o-Phenylenediamine and 4-(4-fluorophenoxy)picolinic acid | Condensation | 2-[4-(4-Fluorophenoxy)pyridin-2-yl]-1H-benzimidazole | researchgate.net |
Direct C-H Functionalization:
Direct C-H functionalization of the pyridine ring is a highly desirable and atom-economical approach. rsc.org However, achieving regioselectivity can be difficult due to the intrinsic electronic properties of the pyridine ring. nih.gov Recent advances have led to methods for the meta-C-H functionalization of pyridines by temporarily converting them into electron-rich intermediates. nih.gov These strategies often involve complex reaction sequences and the use of specific directing groups. While not yet reported specifically for this compound, these emerging methodologies hold promise for the future selective functionalization of its pyridine moiety.
Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2 Pyridin 2 Yl 1h Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would provide a definitive map of the atomic connectivity and electronic environment within 4-fluoro-2-pyridin-2-yl-1H-benzimidazole.
Proton (¹H) NMR Assignments and Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The protons on the pyridine (B92270) and benzimidazole (B57391) rings will resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent.
The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet at a downfield chemical shift, likely above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyridine ring will display characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the nitrogen atom and each other. The three protons on the fluorinated benzene (B151609) ring of the benzimidazole moiety will also show complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Carbon-13 (¹³C) NMR Characterization
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum would be expected to show 12 distinct signals, one for each unique carbon atom. The chemical shifts of the carbon atoms will be influenced by their hybridization and proximity to electronegative atoms like nitrogen and fluorine. Carbons directly bonded to these atoms will be deshielded and appear at higher chemical shifts. For instance, the C2 carbon of the benzimidazole ring, situated between two nitrogen atoms, is expected to resonate at a significantly downfield position. Similarly, the carbon atom bonded to the fluorine (C4) will exhibit a large C-F coupling constant, a characteristic feature in ¹³C NMR spectroscopy of organofluorine compounds.
Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom. Furthermore, this signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants can provide valuable information about the spatial proximity of the interacting nuclei.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons on the pyridine and benzimidazole rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connectivity between the pyridine and benzimidazole rings and for assigning quaternary carbons (carbons with no attached protons).
Infrared (IR) and Raman Spectroscopic Investigations
Identification of Characteristic Vibrational Modes
The IR and Raman spectra of this compound would be expected to display a number of characteristic absorption bands.
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ in the IR spectrum would be indicative of the N-H stretching vibration of the imidazole ring. The broadness of this peak is often due to hydrogen bonding.
Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the aromatic rings.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the imidazole and pyridine rings, as well as the C=C bonds in the aromatic systems, would be expected to appear in the 1400-1650 cm⁻¹ region. These bands are often strong and can be used as a fingerprint for the heterocyclic core.
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is typically characteristic of the C-F stretching vibration. The exact position of this band can provide information about the electronic environment of the C-F bond.
Out-of-Plane Bending: The region below 900 cm⁻¹ would contain bands corresponding to the out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene and pyridine rings.
The combination of these spectroscopic techniques would provide a comprehensive and detailed picture of the molecular structure and electronic properties of this compound. However, without direct experimental data, the precise spectral parameters remain predictive.
Hydrogen Bonding Network Analysis via Vibrational Spectroscopy
The intermolecular forces in the solid state of this compound are expected to be significantly influenced by hydrogen bonding. The primary hydrogen bond will likely occur between the N-H of the imidazole ring of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, forming N-H···N interactions. This is a common feature in the crystal structures of 2-pyridylbenzimidazole derivatives.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for studying these interactions. The N-H stretching vibration in benzimidazoles typically appears as a broad band in the FT-IR spectrum, and its position is sensitive to the strength of the hydrogen bond. researchgate.net For a non-hydrogen-bonded N-H group, the stretching frequency is expected in the range of 3400-3500 cm⁻¹. However, due to the formation of N-H···N hydrogen bonds, this band is anticipated to shift to a lower wavenumber, often appearing in the 3200-2900 cm⁻¹ region, and will be broadened. researchgate.net
In a related compound, 2-(2'-furyl)-1H-imidazole, X-ray diffraction revealed polymeric chains formed through NH---N hydrogen bonds, and this was supported by theoretical calculations. ajchem-a.com Similarly, for this compound, we can hypothesize a head-to-tail arrangement of molecules forming hydrogen-bonded chains or more complex networks. The C-F bond will also have a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹, though its direct involvement in hydrogen bonding is less likely compared to the N-H group.
A detailed analysis of the FT-IR and Raman spectra, potentially aided by computational modeling using Density Functional Theory (DFT), would be necessary to precisely assign the vibrational modes and quantify the strength of the hydrogen bonds. researchgate.netnih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable technique for confirming the molecular weight and elucidating the structure of organic compounds. For this compound, a combination of high-resolution mass spectrometry and fragmentation analysis would provide definitive structural confirmation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). biointerfaceresearch.com This allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₈FN₃. The expected exact mass can be calculated and compared to the experimental value obtained from HRMS.
| Parameter | Value |
| Molecular Formula | C₁₂H₈FN₃ |
| Nominal Mass | 213 u |
| Monoisotopic Mass | 213.0702 u |
This table presents the theoretical values for this compound.
The observation of a molecular ion peak in the HRMS spectrum corresponding to this exact mass would provide strong evidence for the presence of the target compound. Techniques like electrospray ionization (ESI) are commonly used for such analyses. nih.gov
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion, providing insights into the compound's structure. While specific fragmentation data for this compound is not available, we can predict a likely fragmentation pathway based on the known behavior of benzimidazole and pyridine derivatives. researchgate.netnih.gov
Upon ionization, the molecular ion [M+H]⁺ would likely undergo fragmentation through several key pathways:
Loss of HCN: A characteristic fragmentation of the benzimidazole ring is the elimination of a neutral hydrogen cyanide (HCN) molecule. researchgate.net
Cleavage of the C-C bond between the rings: The bond connecting the benzimidazole and pyridine rings could cleave, leading to fragments corresponding to the individual ring systems.
Fission of the pyridine ring: The pyridine ring could undergo characteristic fragmentation, such as the loss of HCN or other small neutral molecules.
A recent study on nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives, detailed common fragmentation patterns including cleavage of the side chain. nih.gov For this compound, this would correspond to the cleavage of the pyridine group.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 214.0781 ([M+H]⁺) | 187.0719 | HCN | [Fluorobenzimidazole-pyridine - HCN]⁺ |
| 214.0781 ([M+H]⁺) | 136.0461 | C₅H₄N | [Fluorobenzimidazole]⁺ |
| 214.0781 ([M+H]⁺) | 79.0444 | C₇H₄FN₂ | [Pyridine+H]⁺ |
This table presents a hypothetical fragmentation pattern for this compound based on general principles of mass spectrometry.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The photophysical properties of this compound can be investigated using UV-Vis and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule.
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated benzimidazole and pyridine ring systems. Benzimidazole itself exhibits absorption maxima around 243, 274, and 278 nm. researchgate.net The extended conjugation provided by the pyridine ring at the 2-position would likely cause a bathochromic (red) shift of these absorption bands to longer wavelengths.
In a study of 2-(pyridin-4-yl)benzimidazole, UV-Vis absorption measurements were used to study its interaction with urease. mdpi.com For novel azo dyes bearing a 2-pyridone and a benzimidazole moiety, the UV-Vis spectra were measured in various solvents to study solvatochromism. researchgate.net Similar studies on this compound would be insightful. The fluorine substituent is not expected to cause a major shift in the absorption maxima but may influence the intensity of the absorption bands.
Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and assign the transitions to specific molecular orbitals. nih.gov
| Compound | Solvent | λmax (nm) | Transition Type |
| Benzimidazole | Acetonitrile | 274, 278 | π → π |
| 2-(Pyridin-4-yl)benzimidazole | - | ~300-350 (inferred) | π → π |
| This compound | Dichloromethane (predicted) | ~310-360 | π → π* |
This table includes experimental data for related compounds researchgate.netmdpi.com and predicted values for the title compound.
Many benzimidazole derivatives are known to be fluorescent. The introduction of a pyridine ring can enhance fluorescence, and such compounds have been investigated as potential fluorescent probes. It is therefore plausible that this compound exhibits luminescence.
Upon excitation at a wavelength corresponding to its absorption maximum, the molecule would be promoted to an excited electronic state. It can then relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band and would be red-shifted (Stokes shift).
The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state, are key parameters that characterize the luminescence of a compound. These properties can be influenced by factors such as the solvent polarity and the presence of quenchers. For instance, a study on 2-(pyridin-4-yl)benzimidazole showed that it acts as a static quencher of urease fluorescence. mdpi.com
A comprehensive photophysical study would be required to determine the specific luminescence characteristics of this compound.
Single Crystal X-ray Diffraction Analysis
Despite a comprehensive search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for the compound This compound is not publicly available at this time. Consequently, a detailed analysis of its crystal structure, molecular conformation, intermolecular interactions, and ring system planarity based on experimental single-crystal X-ray diffraction is not possible.
For illustrative purposes, studies on closely related benzimidazole derivatives have been published and provide insight into the type of structural information that can be obtained from such analyses. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole, a related compound with a fluorobenzyl group, has been determined. nih.govnih.gov Analysis of this and other similar structures reveals detailed information about bond lengths, bond angles, and the spatial arrangement of the molecules in the crystal lattice.
Should single-crystal X-ray diffraction data for this compound become available, the following subsections would be populated with the relevant findings.
Determination of Crystal Structure and Molecular Conformation
This section would typically present the crystallographic data for the compound, including the crystal system, space group, and unit cell dimensions. A data table summarizing these parameters would be provided. Furthermore, it would describe the molecular conformation, detailing the specific bond lengths and angles within the this compound molecule as determined from the X-ray diffraction data.
Example of a Potential Crystal Data Table (Hypothetical)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₈FN₃ |
| Formula Weight | 213.22 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Analysis of Intermolecular Interactions (e.g., C-H···π, Hydrogen Bonding)
An analysis of the crystal packing would be detailed here, focusing on the non-covalent interactions that stabilize the crystal structure. This would involve the identification and characterization of any hydrogen bonds, such as those involving the imidazole N-H group, and other weaker interactions like C-H···π stacking between the aromatic rings. A table would be generated to list the geometric parameters (donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and angles) of these interactions.
Assessment of Dihedral Angles and Planarity of Ring Systems
Theoretical and Computational Chemistry Studies on this compound: A Search for Published Research
The initial search for information encompassed various academic databases and scientific search engines, targeting peer-reviewed articles and scholarly publications. The search queries included "theoretical and computational chemistry of this compound," "DFT studies on this compound," "molecular dynamics simulations of this compound," and other related terms.
Despite these efforts, no literature was found that specifically details the following for This compound :
Density Functional Theory (DFT) Calculations: Including geometric optimization, vibrational frequency analysis, frontier molecular orbital (FMO) analysis with HOMO-LUMO gaps, electrostatic potential surface (ESP) mapping, or prediction of spectroscopic parameters like NMR chemical shifts.
Molecular Dynamics (MD) Simulations: Including studies on its conformational flexibility and tautomerism.
While some studies on related compounds, such as other fluorinated benzimidazoles or pyridinyl-benzimidazoles, do exist, the strict focus on This compound as per the instructions prevents the inclusion of data from these structurally different molecules. The scientific accuracy of the requested article would be compromised by extrapolating data from related but distinct chemical entities.
Therefore, it is not possible to generate the requested in-depth article with detailed research findings and data tables for This compound at this time due to the absence of published scientific research on its specific theoretical and computational properties.
Theoretical and Computational Chemistry Studies on 4 Fluoro 2 Pyridin 2 Yl 1h Benzimidazole
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent environment can significantly influence the molecular structure and reactivity of a compound. For benzimidazole (B57391) derivatives, the polarity of the solvent has been shown to affect their photophysical properties, such as absorption and fluorescence spectra, a phenomenon known as solvatochromism. nih.govchristuniversity.in Theoretical investigations on various benzimidazole derivatives have demonstrated that changes in solvent polarity can alter the excited state intramolecular proton transfer (ESIPT) process. nih.gov This process is crucial as it can dictate the fluorescence efficiency of the molecule.
Computational studies, often employing Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are utilized to predict how different solvents impact the conformational equilibrium and electronic properties of benzimidazoles. nih.gov For instance, research on related structures shows that nonpolar solvents can lead to large Stokes shifts. nih.gov While specific experimental or computational data on the solvatochromism of 4-fluoro-2-pyridin-2-yl-1H-benzimidazole is not extensively documented, the general principles observed for the benzimidazole class suggest that its reactivity and spectroscopic characteristics would be tunable by altering the solvent. The introduction of polar substituents generally decreases solubility in nonpolar solvents, while nonpolar substituents have the opposite effect. chemicalbook.com The inherent dipole moment of the benzimidazole core, along with the fluoro and pyridinyl substituents, implies that its interaction with polar and nonpolar solvents would lead to differential stabilization of its ground and excited states, thereby affecting its reactivity and potential as a fluorescent probe. chemicalbook.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. This approach is instrumental in rational drug design, enabling the prediction of the activity of new molecules.
Derivation of Molecular Descriptors
The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For benzimidazole derivatives, a wide array of descriptors can be derived to build robust models. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for understanding reaction mechanisms and intermolecular interactions.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how a molecule fits into a biological receptor.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule (e.g., logP), which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
Predictive Models for Biological Potency and Selectivity
Once molecular descriptors are calculated for a series of related compounds with known biological activities, statistical methods are employed to build a predictive QSAR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are commonly used.
While a specific QSAR model for this compound is not available in the current literature, studies on closely related analogs provide a framework for how such a model could be developed. For example, research on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators of the GABA-A receptor has shown that subtle structural changes, such as the position of a methyl group, can significantly impact binding affinity. nih.govresearchgate.net A QSAR model for this class of compounds could predict the potency and selectivity of new derivatives for different receptor subtypes. Such models have been successfully developed for other benzimidazole series to predict activities ranging from anticancer to antimicrobial.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a biological macromolecule, such as a protein or nucleic acid.
Prediction of Binding Modes with Biological Macromolecules
Molecular docking simulations can provide detailed insights into the binding mode of this compound with a specific biological target. Although docking studies for this exact compound are not extensively published, research on the closely related analog, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, offers valuable predictive information.
In a study investigating the interaction of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles with the α1β2γ2 GABA-A receptor, molecular docking revealed a specific binding pattern at the α1/γ2 interface. nih.govresearchgate.net The benzimidazole scaffold was found to mimic the stereoelectronic properties of known ligands for this site. nih.govresearchgate.net The simulations indicated that the orientation of the molecule within the binding pocket is crucial for its activity. For this compound, it can be hypothesized that the pyridine (B92270) nitrogen could form key hydrogen bonds with amino acid residues in a target's active site, while the fluorinated ring could engage in hydrophobic or halogen bonding interactions. The planarity of the benzimidazole core would likely facilitate π-π stacking interactions with aromatic residues.
A hypothetical binding mode, based on analogous structures, might involve the following interactions:
| Interacting Part of Ligand | Potential Interacting Residue (Example) | Type of Interaction |
| Pyridine Nitrogen | Serine, Threonine, Tyrosine | Hydrogen Bond |
| Benzimidazole NH | Aspartate, Glutamate | Hydrogen Bond |
| Fluorophenyl Ring | Phenylalanine, Tryptophan, Leucine | π-π Stacking, Hydrophobic |
| Fluorine Atom | Backbone Amide or Carbonyl | Halogen Bond, Dipole-Dipole |
Assessment of Binding Affinities and Interaction Energies
Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores are calculated based on the intermolecular forces between the ligand and the macromolecule, including electrostatic interactions, van der Waals forces, and hydrogen bonding.
In the study of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, compounds with favorable interaction patterns showed higher binding affinities in radioligand binding studies, validating the docking predictions. nih.gov For example, a derivative with a pyrrolidine (B122466) ring showed a pKi of 5.53. nih.gov The interaction energy is a sum of the contributions from each type of interaction. A strong, favorable interaction energy suggests a stable ligand-receptor complex and potentially higher biological potency. For this compound, the binding affinity would be highly dependent on the specific target. A docking study would be necessary to calculate these values and compare them to known inhibitors or endogenous ligands of a particular protein.
In Vitro Biological Activity Investigations and Mechanistic Elucidation of 4 Fluoro 2 Pyridin 2 Yl 1h Benzimidazole
Antimicrobial Activity Profile and Mechanisms
There is currently no specific data available from in vitro studies on the antimicrobial activity of 4-fluoro-2-pyridin-2-yl-1H-benzimidazole. Therefore, its efficacy against Gram-positive and Gram-negative bacteria, its spectrum of antifungal activity, and its specific microbial targets remain uninvestigated.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
No published studies were found that evaluated the minimum inhibitory concentrations (MICs) of this compound against any Gram-positive or Gram-negative bacterial strains.
Antifungal Spectrum of Activity
Information regarding the in vitro antifungal activity of this compound against various fungal species is not present in the available scientific literature.
Investigation of Specific Bacterial/Fungal Targets (e.g., Enzyme Inhibition)
As there are no studies on the antimicrobial activity of this specific compound, its potential to inhibit microbial enzymes or interact with other specific bacterial or fungal targets has not been explored.
Mechanisms of Action Beyond Membrane Disruption
Mechanistic studies to elucidate how this compound might exert antimicrobial effects, including actions beyond simple membrane disruption, have not been reported.
Anticancer Potential and Cellular Pathway Modulation
Similar to the antimicrobial profile, the anticancer potential of this compound has not been specifically documented.
Cytotoxicity Evaluation in Various Cancer Cell Lines
There are no available reports on the cytotoxic effects of this compound, and therefore no IC50 values for any cancer cell lines have been determined.
Insufficient Data Available to Generate Article on this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific data to construct a detailed article on the chemical compound “this compound” according to the provided outline.
The performed searches aimed to gather information on the in vitro biological activity, mechanistic elucidation, and antiviral efficacy of this specific compound. The requested article structure necessitated in-depth research findings on its ability to induce apoptosis and cell cycle arrest, its molecular targets including Poly(ADP-Ribose) Polymerase (PARP) and the Mitogen-Activated Protein Kinase (MEK) pathway, its interaction with DNA, and its effects on microtubule dynamics. Furthermore, specific data on its broad-spectrum antiviral screening was required.
While general information on the biological activities of the broader benzimidazole (B57391) class of compounds is available, and some data exists for various fluorinated and pyridine-substituted derivatives, these findings are not directly applicable to “this compound.” Adhering to the strict instruction to focus solely on the specified compound and the provided outline, the generation of a scientifically accurate and informative article is not possible at this time.
The investigation included searches for:
In vitro biological activity of this compound
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These targeted searches did not yield specific experimental data or detailed research findings for the compound . Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the requested article cannot be generated.
Antiviral Efficacy and Target Identification
Specific Viral Replication Pathway Interference
The antiviral potential of benzimidazole derivatives has been a subject of significant research, with many compounds demonstrating activity against a range of DNA and RNA viruses. researchgate.net The mechanism of action for some of these compounds involves the targeted disruption of key viral enzymes essential for replication.
Studies on benzimidazole-based compounds have identified the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C Virus (HCV) as a key target. nih.gov Certain benzimidazole derivatives function as allosteric non-nucleoside inhibitors (NNIs) of this enzyme. nih.gov The inhibitory mechanism does not occur at the catalytic center but at a distinct allosteric site on the enzyme. nih.gov This binding is believed to prevent the conformational changes necessary for the formation of a productive polymerase-RNA complex, effectively halting the initiation of RNA synthesis. nih.gov Research into 2-phenylbenzimidazole (B57529) derivatives has also shown inhibitory activity against the NS5B RdRp of both Bovine Viral Diarrhea Virus (BVDV) and HCV. researchgate.net
While these findings establish a clear mechanism for structurally related compounds, specific studies detailing the interaction of this compound with viral replication pathways are not extensively documented in the available literature. However, the shared benzimidazole core suggests a potential for similar mechanisms of action.
Antiparasitic and Anthelmintic Activity Studies
Benzimidazole-containing molecules, such as albendazole (B1665689) and mebendazole, are cornerstone drugs in the treatment of parasitic helminth infections. nih.govmdpi.com The emergence of drug resistance has spurred the development of new derivatives with improved or novel mechanisms of action. nih.gov The broader class of benzimidazoles has also been investigated for activity against protozoan parasites. mdpi.comnih.gov
Derivatives of the benzimidazole family have demonstrated significant in vitro efficacy against a variety of parasitic organisms. For instance, studies on synthetic benzimidazoles have shown potent anthelmintic effects against gastrointestinal nematodes like Trichuris muris and Heligmosomoides polygyrus. nih.gov
In the realm of protozoan infections, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, which are structurally related to the target compound, have shown promising results. mdpi.combohrium.com Certain derivatives exhibit high activity against Leishmania major promastigotes and amastigotes, as well as against Toxoplasma gondii tachyzoites, with some compounds showing considerable selectivity for the parasite over mammalian cells. mdpi.combohrium.com
Table 1: Antiparasitic Activity of Selected Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Parasite | Activity Type | EC50 (µM) | Selectivity Index | Source |
|---|---|---|---|---|---|
| 2a (3-fluorophenyl) | L. major promastigotes | Excellent | 0.45 | 11.8 | mdpi.combohrium.com |
| 2a (3-fluorophenyl) | L. major amastigotes | Excellent | 0.84 | 6.3 | mdpi.combohrium.com |
| 3b (3,5-difluorophenyl) | T. gondii tachyzoites | High | 1.8 | 17.8 | mdpi.combohrium.com |
A key target for antiparasitic benzimidazoles is the enzyme Methionine Aminopeptidase (MetAP). nih.gov MetAPs are essential metalloenzymes that remove the N-terminal methionine from newly synthesized proteins, a crucial step for protein maturation and function. nih.gov Since this enzyme is vital for cell survival in bacteria and parasites, its inhibition presents a promising therapeutic strategy. nih.gov
The 2-(2-pyridinyl)-benzimidazole scaffold is a known chelator of the metal cofactors (typically Co(II) or Ni(II)) within the MetAP active site. nih.gov The inhibitor is thought to function by forming a bridge and coordinating with the two metal ions through its pyridine (B92270) and benzimidazole nitrogen atoms. nih.govnih.gov This action blocks the enzyme's catalytic function. nih.gov While specific inhibitory data for the 4-fluoro derivative is not available, the core structure strongly suggests a similar mechanism of action. Studies on related compounds demonstrate potent inhibition of MetAP from various bacterial and parasitic sources. nih.gov
Enzyme Inhibition Studies (General)
Beyond parasite-specific enzymes, the benzimidazole scaffold has been explored for its inhibitory activity against other critical cellular enzymes, including those involved in host cell replication and metabolism.
Phosphofructokinase-2 (PFK-2), an enzyme that regulates glycolytic flux by producing fructose-2,6-bisphosphate (Fru-2,6-BP), is a target in cancer and trypanosomiasis research. aacrjournals.orgnih.gov Fru-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. aacrjournals.org While inhibitors of PFK-2 have been identified from other chemical classes, research specifically linking this compound or its close analogues to the inhibition of phosphofructokinase-2 is not present in the reviewed scientific literature.
DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. tandfonline.comnih.gov They are established targets for anticancer drugs. tandfonline.com Certain benzimidazole derivatives have been identified as potent inhibitors of human DNA topoisomerase I. tandfonline.comnih.gov These compounds act as "poisons," stabilizing the transient complex formed between topoisomerase I and DNA, which leads to the accumulation of single-strand DNA breaks and ultimately cell death. tandfonline.com
For example, complex benzimidazole-oxadiazole hybrids have shown significant cytotoxic activities against cancer cell lines, with the most potent derivatives exhibiting Topoisomerase I inhibition. tandfonline.com Another study on a benzimidazole analogue of Hoechst 33342 found it to be a selective inhibitor of both human and E. coli DNA topoisomerase I, with a distinct binding mechanism compared to classic inhibitors like camptothecin. nih.gov
Table 2: Topoisomerase I Inhibitory Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Activity Type | IC50 (µM) | Source |
|---|---|---|---|---|
| 5l (benzimidazole-oxadiazole) | HeLa | Cytotoxicity | 0.224 | tandfonline.com |
| 5n (benzimidazole-oxadiazole) | HeLa | Cytotoxicity | 0.205 | tandfonline.com |
| DMA (benzimidazole-Hoechst analogue) | E. coli Topo I | Enzyme Inhibition | ~5 | nih.gov |
| DMA (benzimidazole-Hoechst analogue) | Human Topo I | Enzyme Inhibition | ~20 | nih.gov |
Coordination Chemistry of 4 Fluoro 2 Pyridin 2 Yl 1h Benzimidazole As a Ligand
Ligand Design Principles and Coordination Modes
4-fluoro-2-pyridin-2-yl-1H-benzimidazole is a robust chelating ligand designed to bind to metal ions through two nitrogen donor atoms. nih.gov Its fundamental design incorporates two key nitrogen-containing heterocyclic rings: a pyridine (B92270) ring and a benzimidazole (B57391) ring system.
Key Features:
Bidentate N,N-Donor: The primary coordination mode involves the nitrogen atom of the pyridine ring and the imine nitrogen atom of the benzimidazole ring. This forms a stable five-membered chelate ring with a metal center.
Tunable Electronic Properties: The presence of an electron-withdrawing fluorine atom at the 4-position of the benzimidazole ring influences the electron density on the ligand framework. This can affect the ligand field strength and the redox properties of the resulting metal complexes.
The functionalization at the N-H position provides a synthetic handle to create more complex molecular architectures without altering the primary coordination site. nih.gov The parent ligand, 2-(2-pyridyl)benzimidazole (B74506), is recognized as a powerful chelating agent, a property that is retained in its fluorinated derivative. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
This ligand readily forms stable complexes with a wide range of d-block transition metals. The synthesis typically involves mixing stoichiometric amounts of the ligand and a metal salt, often with gentle heating, in a solvent such as ethanol, methanol, or acetonitrile. nih.gov
Ruthenium (Ru): Ruthenium complexes of the parent 2-(2-pyridyl)benzimidazole ligand have been synthesized in various oxidation states, including Ru(II), Ru(III), and mixed-valence Ru(III/IV) systems. nih.govnih.gov For instance, half-sandwich 'piano-stool' Ru(II) complexes are formed by reacting the ligand with precursors like [RuCl2(p-cymene)]2. tubitak.gov.tr Octahedral Ru(III) complexes can be prepared from ruthenium(III) chloride. nih.gov
Iron (Fe): Iron(II) complexes are typically synthesized by reacting the ligand with an iron(II) salt, such as iron(II) tetrafluoroborate. colab.wsdocumentsdelivered.com These reactions often yield octahedral complexes with a 1:2 or 1:3 metal-to-ligand ratio, for example, [Fe(L)3]2+. colab.wsrsc.org Depending on the counter-ion and solvent molecules, these complexes can exhibit temperature-dependent spin-crossover behavior, transitioning between a low-spin and a high-spin state. rsc.org
Cobalt (Co): Cobalt complexes, such as those with Co(III), can be synthesized by reacting the ligand with a cobalt(II) or cobalt(III) salt. mdpi.com The metal center often adopts an octahedral geometry, coordinated by two or three bidentate ligands.
Nickel (Ni) and Copper (Cu): Divalent nickel and copper complexes are readily prepared by reacting the ligand with Ni(II) or Cu(II) salts (e.g., acetates or chlorides) in an alcoholic solution. nih.govresearchgate.net The resulting complexes can have square planar or tetrahedral geometries for Ni(II) and Cu(II), depending on the stoichiometry and the other coordinating species. researchgate.netjocpr.com
A combination of spectroscopic techniques is essential to confirm the formation and elucidate the structure of the metal complexes.
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is confirmed by shifts in the vibrational frequencies of the ligand. The C=N stretching vibration of the imidazole (B134444) and pyridine rings typically shifts to a lower frequency upon complexation. The appearance of new, low-frequency bands is attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes show intense absorption bands in the UV region, which are assigned to π→π* and n→π* intraligand transitions. The formation of new bands in the visible region, particularly for complexes of metals like Ru(II), Fe(II), and Cu(II), is often indicative of metal-to-ligand charge transfer (MLCT) or d-d transitions. nih.govnih.gov UV-Vis spectroscopy is also a valuable tool for assessing the stability of the complexes in solution over time. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Co(III) or low-spin Fe(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the ligand's protons and carbons are altered upon coordination, providing detailed structural information in solution. nih.govmdpi.com
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the formation of the desired complex by identifying the molecular ion peak corresponding to the calculated mass of the complex. nih.gov
Complexes often exhibit a distorted octahedral geometry, especially for hexacoordinate metals like Ru(II/III) and Fe(II). nih.govrsc.org For example, in Ru(II) and Ru(III) complexes with 2-(2-pyridyl)benzimidazole, the ligand acts as a chelator, leading to defined octahedral or piano-stool geometries. nih.gov Analysis of a related fluorinated benzimidazole ligand, 1-(4-fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole, provides insight into the typical planarity of the benzimidazole unit and the dihedral angles between the aromatic systems. nih.govnih.gov
Interactive Data Table: Crystal Data for 1-(4-fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole nih.govnih.gov
| Parameter | Value |
| Chemical Formula | C₁₉H₁₄FN₃ |
| Molecular Weight | 303.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.7363 (5) |
| b (Å) | 15.4102 (17) |
| c (Å) | 20.953 (2) |
| β (°) | 95.363 (8) |
| Volume (ų) | 1522.6 (3) |
| Z | 4 |
This data pertains to a structurally related ligand and is presented for illustrative purposes.
Luminescence Properties of Metal Complexes
Metal complexes containing pyridyl-imidazole ligands, particularly those with d⁶ metal ions like Ruthenium(II), are known to exhibit photoluminescence. rsc.org The luminescence typically originates from triplet metal-to-ligand charge transfer (³MLCT) excited states. The introduction of the this compound ligand is expected to produce luminescent complexes. The energy of the emission can be tuned by modifying the electronic properties of the ligand; the electron-withdrawing fluoro group may influence the energy levels of the ligand's π* orbitals, thereby affecting the color and efficiency of the luminescence. These properties make such complexes candidates for applications in chemical sensors, bio-imaging, and light-emitting devices.
Biological Activity of Metal Complexes (e.g., Enhanced Antimicrobial/Anticancer Activity)
A significant driver for research into benzimidazole-based metal complexes is their potential as therapeutic agents. Complexation of the ligand to a metal ion often leads to a synergistic effect, resulting in enhanced biological activity compared to the free ligand or the metal salt alone. nih.govnih.gov
Enhanced Antimicrobial Activity: Ruthenium complexes of the parent 2-(2-pyridyl)benzimidazole ligand have demonstrated potent anti-biofilm activity against pathogenic bacteria such as Pseudomonas aeruginosa. nih.govnih.gov The complexes were found to be more effective than the ligand by itself, indicating that the coordinated metal center is crucial for the biological mechanism, which may involve disrupting the bacterial cell surface and adhesion processes. nih.gov
Enhanced Anticancer Activity: Metal complexes with benzimidazole derivatives have shown significant promise as anticancer agents. nih.gov Studies on Cu(II), Ni(II), and Co(III) complexes reveal that they possess cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancers. nih.govmdpi.com Ruthenium(II) complexes with similar ligands have also been reported to induce apoptosis (programmed cell death) in human glioblastoma cells, showing higher cytotoxicity towards cancer cells than non-cancerous cells. biointerfaceresearch.com The mechanism often involves the complex inhibiting cell proliferation and inducing apoptosis through pathways like the upregulation of Bax and downregulation of Bcl-2 proteins. biointerfaceresearch.com
Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 Fluoro 2 Pyridin 2 Yl 1h Benzimidazole Derivatives
Impact of Fluorine Substitution on Biological Potency and Selectivity
The introduction of a fluorine atom at the 4-position of the benzimidazole (B57391) ring exerts a profound influence on the molecule's biological profile. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
The strategic placement of fluorine can lead to enhanced binding affinity with biological targets. nih.gov This is attributed to fluorine's ability to engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in protein binding pockets. nih.gov For instance, in a series of Bruton's tyrosine kinase (BTK) inhibitors, the addition of a fluorine atom led to a 20- to 40-fold increase in potency compared to their non-fluorinated counterparts. nih.gov While this study was not on the exact target molecule, it highlights the potential of fluorine to significantly enhance biological activity.
Furthermore, the position of the fluorine substituent on the benzimidazole ring is critical. Studies on other benzazole compounds have shown that placing a fluoro group at the 4-position can enhance antibacterial potency, whereas substitution at other positions, such as the 3-position, may lead to a loss of activity. nih.gov This underscores the importance of the substitution pattern in dictating the biological outcome. The electron-withdrawing nature of fluorine can also lower the pKa of the benzimidazole ring, which can in turn affect the molecule's ionization state, solubility, and ability to permeate cell membranes. nih.gov
A quantitative analysis of a large dataset of compounds revealed that the introduction of fluorine does not inherently increase the risk of P-glycoprotein (P-gp) mediated efflux, a common mechanism of drug resistance. acs.org This suggests that strategic fluorination can be employed to enhance potency without negatively impacting drug efflux liability.
| Compound/Scaffold | Substitution | Biological Target/Activity | Observation | Reference |
| Benzazole Analogues | Fluorine substitution | BTK Inhibition | 20- to 40-fold increase in potency compared to non-fluorinated analogues. | nih.gov |
| Benzothiazole Derivatives | Fluoro group at position-4 | Antibacterial Activity | Enhanced potency observed. | nih.gov |
| General | Fluorine substitution | P-glycoprotein (P-gp) Efflux | Does not inherently increase the risk of P-gp mediated efflux. | acs.org |
Influence of Pyridine (B92270) Ring Substitution on Bioactivity
The introduction of substituents on the pyridine ring can significantly impact antibacterial and antifungal activities. For example, in a series of imidazo[2,1-b] nih.govnih.govthiazine derivatives, the presence of electron-withdrawing groups like chloro and trifluoromethyl on the pyridine ring was found to be favorable for antifungal activity against Candida albicans. researchgate.net Specifically, a compound bearing a 3,5-dichloropyridin-2-yl)oxy moiety exhibited notable antifungal efficacy. researchgate.net
In the context of anticancer activity, the substitution pattern on the pyridine ring can influence the compound's potency. While direct SAR studies on 4-fluoro-2-pyridin-2-yl-1H-benzimidazole are limited, research on related heterocyclic compounds provides valuable insights. For instance, in a series of pyridine derivatives, the introduction of methoxy (B1213986) (-OMe) groups was found to enhance antiproliferative activity, whereas halogens or bulky groups tended to decrease it. nih.gov
The position of substitution on the pyridine ring is also a critical determinant of activity. Nucleophilic substitution is generally favored at the C-2 and C-4 positions of the pyridine ring. nih.gov Strategic placement of substituents at these positions can optimize interactions with the target protein.
| Core Scaffold | Pyridine Ring Substituent | Biological Activity | Key Finding | Reference |
| Imidazo[2,1-b] nih.govnih.govthiazine | 3,5-dichloro | Antifungal (C. albicans) | Electron-withdrawing groups enhance activity. | researchgate.net |
| Pyridine Derivatives | -OMe | Antiproliferative | Methoxy groups can enhance activity. | nih.gov |
| Pyridine Derivatives | Halogens, bulky groups | Antiproliferative | Tend to decrease activity. | nih.gov |
Role of N-Substitution on Benzimidazole Ring in Modulating Activity
Alkylation or arylation at the N-1 position of the benzimidazole ring is a widely employed strategy to modulate the pharmacological properties of this class of compounds. nih.gov Such modifications can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov
Studies on a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have highlighted the importance of the N-1 substituent for antimicrobial and anticancer activities. nih.gov The introduction of different substituents at this position can significantly impact the chemotherapeutic potential of the benzimidazole scaffold. nih.gov
In the context of antiviral activity, N-alkylation of benzimidazoles has been shown to be crucial. For example, a series of N-1 alkylated benzimidazole derivatives were synthesized and evaluated for their anti-HIV activity. nih.gov A compound bearing a hydroxyethyl (B10761427) group at the N-1 position, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, demonstrated potent anti-HIV activity. nih.gov This suggests that the nature of the N-alkyl substituent plays a key role in the antiviral profile.
The introduction of a 4-fluorobenzyl group at the N-1 position of 2-(pyridin-2-yl)-1H-benzimidazole has been reported, resulting in the compound 1-(4-fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole. nih.gov While the primary focus of this study was crystallographic analysis, it demonstrates a common synthetic route for N-functionalization that can be used to explore SAR.
| Benzimidazole Derivative | N-1 Substituent | Biological Activity | Observation | Reference |
| 6-(chloro/nitro)-1H-benzimidazole | Various | Antimicrobial, Anticancer | N-1 substitution is important for activity. | nih.gov |
| 2-chloro-1H-benzimidazole | 2-hydroxyethyl | Anti-HIV | Potent activity observed. | nih.gov |
| 2-(pyridin-2-yl)-1H-benzimidazole | 4-fluorobenzyl | - | Demonstrates a synthetic route for N-functionalization. | nih.gov |
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the 2-(pyridin-2-yl)benzimidazole scaffold, pharmacophore models can guide the rational design of new derivatives with improved potency and selectivity.
A 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling study was conducted on a series of pyrid-2-yl and 2-cyanophenyl fused heterocyclic compounds as human P2X3 receptor inhibitors. nih.gov Although not specific to the 4-fluoro derivative, this study provides a relevant framework for understanding the key pharmacophoric features of the 2-(pyridin-2-yl)benzimidazole core. The developed pharmacophore model can help in identifying crucial hydrogen bond donors, acceptors, and hydrophobic regions that are essential for binding to the target receptor. nih.gov
The information generated from such models provides valuable insights for designing novel and potent inhibitors. By understanding the key interactions between the ligand and the target protein, medicinal chemists can strategically place functional groups to enhance binding affinity and, consequently, biological activity. nih.gov
Strategies for Lead Compound Optimization
The optimization of a lead compound like this compound involves a multifaceted approach aimed at enhancing its therapeutic index. This includes improving potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
One key strategy is the iterative modification of substituents on both the benzimidazole and pyridine rings. As discussed in the preceding sections, small changes in substitution patterns can lead to significant improvements in biological activity. nih.govnih.gov For example, the optimization of a series of 2-(pyridin-2-yl)-1H-benzimidazole compounds as allosteric glucokinase activators involved systematic modifications to identify potent and achiral derivatives with good pharmacokinetic profiles. nih.gov
Another important aspect of lead optimization is improving metabolic stability. The introduction of fluorine, as seen in the parent compound, is a common strategy to block metabolic hydroxylation at that position, thereby increasing the compound's half-life. nih.govnih.gov
Furthermore, formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds. The development of salt forms or the use of advanced drug delivery systems can enhance the clinical potential of a lead candidate.
The optimization of imidazo[4,5-b]pyridine-based kinase inhibitors provides a relevant example of lead optimization. nih.govacs.org In this work, researchers systematically modified different parts of the molecule to identify a dual FLT3/Aurora kinase inhibitor with oral bioavailability, demonstrating a successful lead optimization campaign. nih.govacs.org
| Strategy | Application | Goal | Reference |
| Systematic Substituent Modification | 2-(pyridin-2-yl)-1H-benzimidazole derivatives | Enhance potency and improve pharmacokinetics | nih.gov |
| Introduction of Fluorine | General drug design | Block metabolic hydroxylation, increase half-life | nih.govnih.gov |
| Systematic Modification | Imidazo[4,5-b]pyridine-based kinase inhibitors | Identify orally bioavailable dual inhibitors | nih.govacs.org |
Future Perspectives and Emerging Research Avenues for 4 Fluoro 2 Pyridin 2 Yl 1h Benzimidazole
Exploration of Novel Biologically Relevant Targets and Pathways
While the broader class of benzimidazoles is known for a wide spectrum of activities including antimicrobial and anticancer effects, the future for 4-fluoro-2-pyridin-2-yl-1H-benzimidazole lies in identifying and validating novel, specific molecular targets. researchgate.netresearchgate.net Research into related analogues has revealed potent inhibitory activities against several key enzymes and pathways, suggesting fertile ground for exploration.
Derivatives of 2-(pyridin-2-yl)-1H-benzimidazole have been identified as potent glucokinase activators, presenting a potential therapeutic avenue for diabetes. nih.gov Furthermore, related benzimidazole (B57391) structures have shown inhibitory activity against the NLRP3 inflammasome, a key component in inflammatory diseases, by reducing the production of IL-1β. nih.gov The search for new anticancer agents has also led to the discovery of benzimidazole derivatives that inhibit crucial enzymes like Pin1, which is overexpressed in many cancers, and tyrosine kinases such as TIE-2 and VEGFR-2, which are critical for angiogenesis. nih.govacs.org The structural similarity of this compound to these active compounds makes it a prime candidate for screening against these and other emerging targets. Future research will likely focus on systematic biological evaluations to uncover its specific mechanism of action and identify its primary cellular partners.
Table 1: Potential Molecular Targets for this compound Based on Analog Studies
| Potential Target Class | Specific Target Example | Associated Disease Area | Reference |
| Kinases | Glucokinase | Diabetes | nih.gov |
| TIE-2, VEGFR-2 | Cancer (Angiogenesis) | acs.org | |
| ATM Kinase | Cancer | ||
| Inflammasomes | NLRP3 | Inflammatory Diseases | nih.gov |
| Isomerases | Pin1 | Cancer, Alzheimer's Disease | nih.gov |
| DNA-associated Enzymes | PARP-1 | Cancer | ebi.ac.uk |
| DNA Topoisomerase I | Cancer | nih.gov |
Integration with Advanced Drug Delivery Systems
A significant frontier in pharmacology is the development of advanced drug delivery systems to enhance therapeutic efficacy and minimize side effects. The physicochemical properties of this compound, particularly those conferred by the fluorine atom, make it an excellent candidate for integration with such technologies. Fluorination is known to increase lipophilicity and metabolic stability, which can improve a drug's pharmacokinetic profile. nih.gov
Future research could focus on encapsulating this compound within nanoparticle or liposomal formulations. These delivery vehicles could protect the compound from premature degradation, control its release kinetics, and potentially target it to specific tissues or cells, such as tumors or inflamed sites. This approach could enhance its therapeutic index by increasing its concentration at the site of action while reducing systemic exposure. The pyridine (B92270) and benzimidazole nitrogens also offer sites for conjugation to polymers or targeting ligands, opening avenues for creating sophisticated, targeted drug-conjugates.
Application as Chemical Probes for Biological Systems
The unique structural attributes of this compound make it a promising scaffold for the development of chemical probes. These tools are essential for studying complex biological processes, identifying new drug targets, and validating mechanisms of action. The presence of a fluorine atom is particularly advantageous, as it can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-protein interactions and in vivo imaging without the background noise present in proton-based methods.
By modifying the core structure with reporter tags (e.g., biotin, fluorescent dyes) or photoreactive cross-linking groups, derivatives of this compound could be transformed into powerful probes. limes-institut-bonn.de Such probes could be used to isolate and identify its binding partners within cells, map its distribution in biological systems, and elucidate the downstream effects of its target engagement. This would provide invaluable insights into its biological function and accelerate the development of therapeutics based on its scaffold. researchgate.net
Development of Heteroaromatic Ring Fused Derivatives
A proven strategy for expanding the chemical space and pharmacological potential of a lead compound is the synthesis of derivatives with additional fused rings. Significant advances have been made in the synthesis of ring-fused benzimidazoles using methods like dehydrogenative coupling and radical cyclization. mdpi.com Applying these techniques to this compound could yield novel polycyclic structures with distinct properties.
For instance, fusing a pyrrole (B145914) or pyridine ring could lead to pyrrolo[1,2-a]benzimidazoles or pyrido[1,2-a]benzimidazoles, classes of compounds that have shown potent activity as kinase inhibitors and corticotropin-releasing factor-1 receptor antagonists, respectively. mdpi.com The synthesis of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives has also demonstrated significant anticancer activity. nih.gov Creating these more rigid, planar structures can enhance binding to specific protein targets and modulate the compound's electronic and solubility properties. Future synthetic efforts will likely focus on creating libraries of such fused derivatives for screening against a wide array of biological targets.
Table 2: Examples of Heteroaromatic Ring Fused Systems for Future Development
| Fused Ring System | Potential Therapeutic Application | Reference |
| Pyrido[1,2-a]benzimidazole | Mental Health Disorders (CRF-1 Antagonists) | mdpi.com |
| Pyrrolo[1,2-a]benzimidazole | Cancer (CDK4/6 Inhibitors) | mdpi.com |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Cancer | nih.gov |
| Benzo nih.govnih.govimidazo[1,2-c] researchgate.netacgpubs.orgthiazine | General Medicinal Chemistry | researchgate.net |
Expanding Computational Approaches for Predictive Modeling
In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new therapeutic agents. rsc.org For this compound, expanding the use of computational chemistry represents a critical future direction. Techniques such as molecular docking can predict how this compound and its derivatives bind to the active sites of various target proteins, providing a rationale for observed activities and guiding the design of more potent analogues. nih.govresearchgate.net
Beyond simple docking, more advanced methods like Quantitative Structure-Activity Relationship (QSAR) studies, including CoMFA and CoMSIA, can be employed to build predictive models. nih.gov These models correlate specific structural features of a series of compounds with their biological activity, allowing for the rational design of new derivatives with enhanced potency and selectivity. nih.gov Furthermore, all-atom molecular dynamics simulations can be used to understand the conformational dynamics of the ligand-protein complex, offering deeper insights into the binding mechanism. rsc.org Leveraging these in silico tools will be essential for efficiently navigating the vast chemical space of possible derivatives and prioritizing the most promising candidates for synthesis and biological evaluation.
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-2-pyridin-2-yl-1H-benzimidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. For example, condensation of 4-fluoro-1,2-diaminobenzene with pyridine-2-carboxaldehyde under acidic conditions (e.g., HCl or acetic acid) forms the benzimidazole core. Key parameters include:
- Catalyst choice : Acidic conditions (e.g., polyphosphoric acid) improve cyclization efficiency .
- Temperature control : Reactions at 80–120°C minimize side products like uncyclized intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity. Reported yields range from 60–75% .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:
- Dihedral angles : The pyridine and benzimidazole rings form a dihedral angle of ~24.5°, while the fluorophenyl group is nearly orthogonal (81.9°) .
- Intermolecular interactions : C–H⋯N hydrogen bonds and π-π stacking between adjacent benzimidazole rings (3.5–3.8 Å spacing) stabilize the lattice .
- Validation : SHELX refinement (R-factor <0.04) confirms atomic coordinates and thermal parameters .
Q. What spectroscopic techniques are most effective for confirming the identity of this compound?
Methodological Answer:
- NMR : H NMR shows distinct signals for the pyridine protons (δ 8.5–8.7 ppm) and benzimidazole NH (δ 12.2 ppm, broad). F NMR confirms the fluorine substituent (δ -110 to -115 ppm) .
- IR : Stretching vibrations at 1620 cm (C=N) and 1250 cm (C–F) are diagnostic .
- Mass spectrometry : ESI-MS ([M+H] at m/z 240.1) aligns with the molecular formula .
Advanced Research Questions
Q. How does this compound interact with PARP-1, and what structural features drive its inhibitory potency?
Methodological Answer:
- Binding mode : Docking studies (AutoDock Vina) show the fluorophenyl group occupies the PARP-1 nicotinamide pocket, forming hydrophobic interactions with Tyr907 and His862. The pyridine nitrogen hydrogen-bonds with Ser904 .
- SAR insights : Fluorine at the 4-position enhances membrane permeability (logP ~2.1) and reduces metabolic degradation compared to non-fluorinated analogs .
- Cellular potency : EC values of 1–5 nM in MX-1 breast cancer cells correlate with PARP-1 trapping efficiency .
Q. How can researchers resolve contradictions in reported biological activity across different cell lines?
Methodological Answer:
- Assay standardization : Use isogenic cell lines (e.g., BRCA1-deficient vs. wild-type) to isolate PARP dependency. For example, A-966492 (a derivative) shows 10-fold higher potency in BRCA1-mutated cells .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-PARP effects .
- Metabolic stability : Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?
Methodological Answer:
Q. How can computational methods optimize derivatives for improved target selectivity?
Methodological Answer:
- QSAR modeling : Use Gaussian09 to calculate electrostatic potential maps; fluorine substitution reduces electron density at the benzimidazole NH, minimizing off-target binding .
- MD simulations : AMBER simulations (100 ns) predict stable binding to PARP-1 (RMSD <2 Å) but instability with PARP-2 due to steric clashes .
- ADMET prediction : SwissADME predicts CNS penetration (BOILED-Egg model) and CYP3A4 inhibition risks .
Methodological Challenges & Data Interpretation
Q. How should researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
Q. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
